molecular formula C8H10BrNO B8600029 2-Bromo-5-methoxy-3-methyl-phenylamine

2-Bromo-5-methoxy-3-methyl-phenylamine

Cat. No.: B8600029
M. Wt: 216.07 g/mol
InChI Key: STYOEGNLKFBNDA-UHFFFAOYSA-N
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Description

2-Bromo-5-methoxy-3-methyl-phenylamine is a substituted aromatic amine with a benzene ring featuring bromo (Br) at position 2, methoxy (OCH₃) at position 5, methyl (CH₃) at position 3, and a primary amine (-NH₂) group. Its molecular formula is C₈H₁₀BrNO, and it combines electron-withdrawing (Br) and electron-donating (OCH₃, CH₃) substituents, creating a unique electronic profile.

Properties

Molecular Formula

C8H10BrNO

Molecular Weight

216.07 g/mol

IUPAC Name

2-bromo-5-methoxy-3-methylaniline

InChI

InChI=1S/C8H10BrNO/c1-5-3-6(11-2)4-7(10)8(5)9/h3-4H,10H2,1-2H3

InChI Key

STYOEGNLKFBNDA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1Br)N)OC

Origin of Product

United States

Comparison with Similar Compounds

The following analysis compares the target compound with three structurally related molecules from the provided evidence, focusing on aromatic systems, substituent effects, and functional groups.

Structural and Functional Group Differences

Compound Name Aromatic System Substituents Functional Groups Molecular Formula Reference
2-Bromo-5-methoxy-3-methyl-phenylamine Benzene 2-Br, 3-CH₃, 5-OCH₃ -NH₂ C₈H₁₀BrNO N/A
2-Bromo-3-methylpyridine Pyridine 2-Br, 3-CH₃ Pyridine ring N C₆H₆BrN
(3-Bromo-5-CF₃-Ph)-methyl-amine HCl Benzene 3-Br, 5-CF₃, -NHCH₃·HCl -NHCH₃ (HCl salt) C₈H₈BrClF₃N
(5-bromo-2-methoxy)(3-bromo)methanamine Two benzene rings 5-Br, 2-OCH₃ (Ring 1); 3-Br (Ring 2) -CH₂NH₂ C₁₄H₁₃Br₂NO
Key Observations:

Aromatic System :

  • The target compound and –3 feature benzene rings, whereas uses a pyridine ring. Pyridine’s nitrogen atom introduces electron deficiency, making it less reactive toward electrophilic substitution compared to benzene derivatives with electron-donating groups (e.g., OCH₃) .

Substituent Positions and Electronic Effects :

  • Bromo Groups : In the target, Br is at position 2, while in and , Br is at positions 3 and 5/3, respectively. Positional differences alter steric interactions and electronic directing effects during reactions.
  • Electron-Donating vs. Withdrawing Groups : The target’s OCH₃ (electron-donating) contrasts with ’s CF₃ (strong electron-withdrawing), significantly affecting ring reactivity. For example, OCH₃ activates the ring toward electrophilic substitution, whereas CF₃ deactivates it .

Amine Functionality :

  • The target’s primary amine (-NH₂) is more nucleophilic than the methylamine (-NHCH₃) in . The hydrochloride salt in enhances water solubility but reduces volatility compared to free amines .
  • ’s diarylmethanamine (-CH₂NH₂) introduces a bridging group between two aromatic rings, increasing molecular weight (371.07 g/mol vs. the target’s ~216 g/mol) and steric complexity .

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